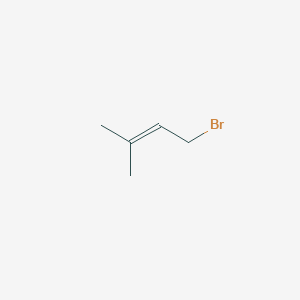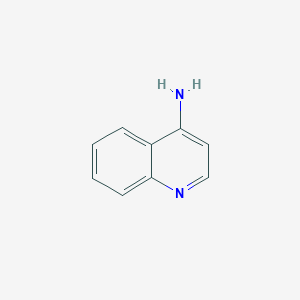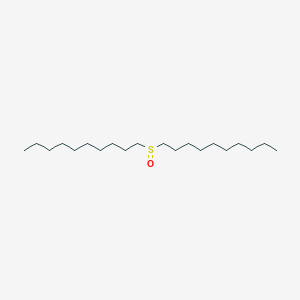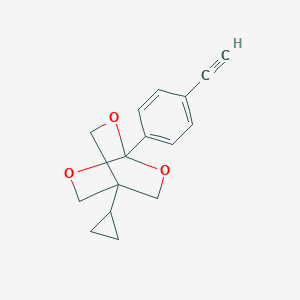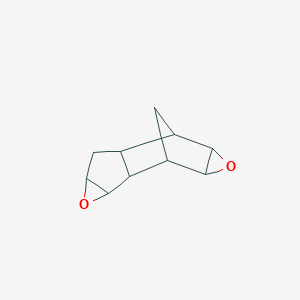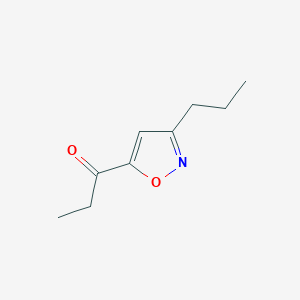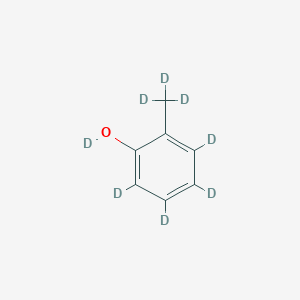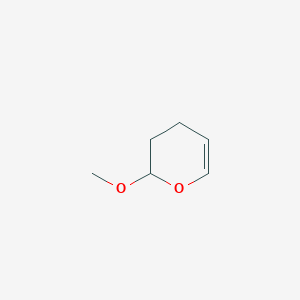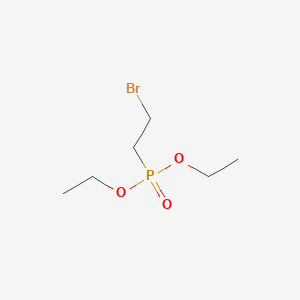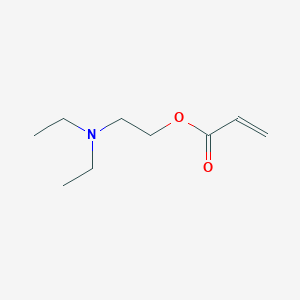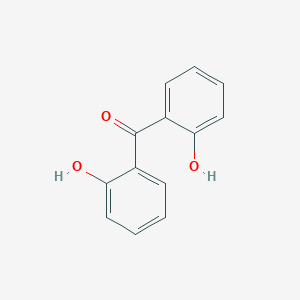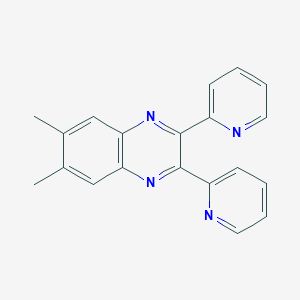
6,7-二甲基-2,3-二-2-吡啶基喹喔啉
描述
Synthesis Analysis
The synthesis of various quinoxaline derivatives has been explored in the provided studies. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline is detailed, involving nitration, reduction, and cyclization steps . Another study reports the electrochemical synthesis of 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione through the electrooxidation of catechol in the presence of N1,N2-di(2-pyridylmethyl)-ethylenediamine . Additionally, the formation of pyrido[3,2-f]quinoxalines from 6-amino-2,3-dimethylquinoxaline with aldehydes has been described, yielding various derivatives .
Molecular Structure Analysis
The molecular structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been elucidated through single-crystal X-ray diffraction, revealing a triclinic space group and sofa conformations for the dihydropyridine and cyclohexene rings . The study of dimethyl bipyridyl complexes with chloranilic acid has provided insights into the crystal and molecular structures, phase transitions, and vibrations of these compounds .
Chemical Reactions Analysis
The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit antioxidant properties, has been investigated, revealing their stability to air oxidation and their effectiveness as phenolic chain-breaking antioxidants . The three-component synthesis of dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates has also been developed, showcasing the versatility of quinoxaline derivatives in multicomponent reactions .
Physical and Chemical Properties Analysis
The basicities of the synthesized pyridinols have been found to approach physiological pH with increasing electron density in the ring, and their reactivities toward peroxyl radicals have been examined, highlighting their potential as antioxidants . The crystal structures of dimethyl bipyridyl complexes with chloranilic acid have been determined, and their phase transitions and methyl group tunneling have been studied, providing valuable information on their physical properties .
科学研究应用
抗菌性能
6,7-二甲基喹喔啉衍生物,包括6,7-二甲基-2,3-二-2-吡啶基喹喔啉,已被研究其抗菌效力。研究表明,这些化合物表现出显著的抗菌活性,可能有助于开发新的抗菌剂(El-Gaby et al., 2002)。
化学行为和反应性
已经在各种研究中探讨了6,7-二甲基-2,3-二-2-吡啶基喹喔啉衍生物的化学行为。例如,通过还原金属化形成的二阴离子的反应性已经被调查,从而导致在有机合成和材料科学中的潜在应用(Kaban & Aydogan, 2008)。
生物降解
关于核黄素的细菌降解研究揭示了细菌对6,7-二甲基喹喔啉衍生物的同化,暗示了在环境生物技术和废物处理中的潜在应用(Barz & Stadtman, 2004)。
串联环化反应
已经证明6,7-二炔基-1,3-二甲基喹啉和2,3-二炔基喹喔啉,包括6,7-二甲基-2,3-二-2-吡啶基喹喔啉,可以经历新颖的串联环化反应。这项研究有助于有机化学领域,特别是在复杂分子结构的合成中(Gulevskaya et al., 2010)。
结构表征和生物活性
像(6,7-二甲基-2,3-二-2-吡啶基喹喔啉)双(3-甲基吡啶)铂(II)双(六氟磷酸盐)这样的化合物的结构表征突显了它们在生物机制和活性中的潜力。这样的研究对于理解这些化合物的分子特性和潜在的药理应用至关重要(Rotondo, 2006)。
光伏应用
对包括6,7-二甲基-2,3-二-2-吡啶基喹喔啉衍生物在内的新型窄带隙小分子的研究显示了在光伏器件开发中的潜在应用。这些发现有助于可再生能源领域和更高效太阳能电池的发展(Sun et al., 2007)。
有机太阳能电池
已经研究了6,7-二甲基-2,3-二-2-吡啶基喹喔啉衍生物作为有机太阳能电池中的电子受体的应用。这项研究对于提高有机太阳能电池的效率和功能性具有重要意义(Chen et al., 2014)。
安全和危害
未来方向
属性
IUPAC Name |
6,7-dimethyl-2,3-dipyridin-2-ylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-13-11-17-18(12-14(13)2)24-20(16-8-4-6-10-22-16)19(23-17)15-7-3-5-9-21-15/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACXMBPTPBZQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216465 | |
| Record name | 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-2,3-di-2-pyridylquinoxaline | |
CAS RN |
6627-38-9 | |
| Record name | 6,7-Dimethyl-2,3-di-2-pyridinylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000737378 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethyl-2,3-di-2-pyridylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIMETHYL-2,3-DI-2-PYRIDYLQUINOXALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2IWW639PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




